molecular formula C20H16N2O B14743442 2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one CAS No. 1162-74-9

2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one

Cat. No.: B14743442
CAS No.: 1162-74-9
M. Wt: 300.4 g/mol
InChI Key: GVDVVXAXTWQZFM-UHFFFAOYSA-N
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Description

2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a fused ring system that includes pyrazole and pyridazine moieties, making it a valuable subject for studies in organic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the laboratory-scale synthesis to accommodate larger volumes and more stringent purity requirements. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Diphenylpyrazolo[1,2-a]pyridazine
  • 5,8-Dihydro-1h-pyrazolo[1,2-a]pyridazin-1-one
  • 2,3-Diphenyl-1h-pyrazolo[1,2-a]pyridazin-1-one

Uniqueness

2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one is unique due to its fused ring system and the presence of both pyrazole and pyridazine moieties. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

1162-74-9

Molecular Formula

C20H16N2O

Molecular Weight

300.4 g/mol

IUPAC Name

4,5-diphenyl-2,6-diazatricyclo[5.2.1.02,6]deca-4,8-dien-3-one

InChI

InChI=1S/C20H16N2O/c23-20-18(14-7-3-1-4-8-14)19(15-9-5-2-6-10-15)21-16-11-12-17(13-16)22(20)21/h1-12,16-17H,13H2

InChI Key

GVDVVXAXTWQZFM-UHFFFAOYSA-N

Canonical SMILES

C1C2C=CC1N3N2C(=C(C3=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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